molecular formula C18H21NO3 B495897 4-(2-phenoxyethoxy)-N-propylbenzamide

4-(2-phenoxyethoxy)-N-propylbenzamide

Cat. No.: B495897
M. Wt: 299.4g/mol
InChI Key: RDSQRAOGPPJGOR-UHFFFAOYSA-N
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Description

4-(2-Phenoxyethoxy)-N-propylbenzamide is a benzamide derivative characterized by a benzamide core substituted with a phenoxyethoxy group at the para position and an N-propyl chain. The phenoxyethoxy moiety introduces steric bulk and lipophilicity, while the N-propyl group contributes to solubility modulation. Its design aligns with trends in benzamide functionalization for tuning electronic, steric, and solubility properties .

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4g/mol

IUPAC Name

4-(2-phenoxyethoxy)-N-propylbenzamide

InChI

InChI=1S/C18H21NO3/c1-2-12-19-18(20)15-8-10-17(11-9-15)22-14-13-21-16-6-4-3-5-7-16/h3-11H,2,12-14H2,1H3,(H,19,20)

InChI Key

RDSQRAOGPPJGOR-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC=C(C=C1)OCCOC2=CC=CC=C2

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)OCCOC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 4-(2-phenoxyethoxy)-N-propylbenzamide, highlighting substituent variations and their implications:

Compound Name Substituents/Functional Groups Key Properties/Applications Evidence Source
4-(5-Methoxy-2-(pyridin-4-yl)thiazol-4-yl)-N-propylbenzamide Thiazole-pyridine, methoxy pH-sensitive dye (pH 1.5–5.6)
2-(N-Allylsulfamoyl)-N-propylbenzamide Allylsulfamoyl DFT-optimized structure, H-bonding
4-(4-Ethylpiperazin-1-yl)-N-propylbenzamide Ethylpiperazine Enhanced basicity, potential CNS targets
4-(p-Aminophenylazo)-N-propylbenzamide Azo chromophore Mesoporous drug delivery systems
N-Propylbenzamide (unsubstituted) No substituents Baseline for solubility/reactivity

Electronic and Steric Effects

  • Thiazole-Pyridine Derivative (): The electron-withdrawing thiazole-pyridine system enhances acidity, enabling pH-responsive behavior. In contrast, the phenoxyethoxy group in the target compound is electron-rich, favoring π-π interactions and lipophilicity.
  • Sulfamoyl Derivative (): The sulfamoyl group introduces hydrogen-bonding capacity and acidity (via -SO₂NH-), unlike the neutral ether linkage in 4-(2-phenoxyethoxy)-N-propylbenzamide. This difference impacts solubility and biological target interactions.

Solubility and Lipophilicity

  • Piperazine Derivative (): The ethylpiperazine substituent increases water solubility in acidic environments due to protonation, whereas the phenoxyethoxy group enhances lipid membrane permeability.
  • Unsubstituted N-Propylbenzamide (): The absence of substituents results in lower molecular weight and higher volatility compared to the target compound, which has a higher logP due to the aromatic phenoxy group.

Research Findings and Data

Spectroscopic Characterization

  • 2-(N-Allylsulfamoyl)-N-propylbenzamide : Hirshfeld surface analysis revealed intermolecular N–H···O interactions, critical for crystal packing . Comparable hydrogen-bonding networks are unlikely in the target compound due to its ether linkage.
  • 4-(4-Ethylpiperazin-1-yl)-N-propylbenzamide : NMR data (δ 1.05 ppm for N-propyl CH₃) align with typical benzamide shifts, suggesting similar core electronic environments across derivatives .

Thermodynamic and Computational Data

  • DFT Studies (): The HOMO-LUMO gap of 2-(N-allylsulfamoyl)-N-propylbenzamide (4.2 eV) indicates moderate reactivity. The phenoxyethoxy group’s electron-donating nature may narrow this gap, increasing polarizability.

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